molecular formula C26H39F3N8O8S B13657266 Biotinoyl-Tripeptide-1 trifluoroacetate

Biotinoyl-Tripeptide-1 trifluoroacetate

Cat. No.: B13657266
M. Wt: 680.7 g/mol
InChI Key: MRPHUQYKBIBWFR-HOJFDESISA-N
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Description

Biotinoyl-Tripeptide-1 trifluoroacetate (CAS 2828433-27-6) is a synthetic peptide conjugate comprising a tripeptide sequence linked to biotin (5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid; CAS 58-85-5) via a biotinoyl moiety, with trifluoroacetate (TFA) as the counterion . The compound is typically available at ≥98% purity and is used in biomedical and cosmetic research due to biotin’s role in enhancing cellular uptake and metabolic activity. Its trifluoroacetate component improves solubility in hydrophilic environments, a critical factor for in vitro and in vivo applications .

Properties

Molecular Formula

C26H39F3N8O8S

Molecular Weight

680.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C24H38N8O6S.C2HF3O2/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21;3-2(4,5)1(6)7/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38);(H,6,7)/t15-,16-,17-,18-,21-;/m0./s1

InChI Key

MRPHUQYKBIBWFR-HOJFDESISA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Biotinoyl-Tripeptide-1 Trifluoroacetate

Detailed Liquid-Phase Synthesis Procedure

The liquid-phase synthesis of this compound involves four principal steps:

Step 1: Preparation of Biotin-N-hydroxysuccinimide Ester
  • Reagents : Biotin, N-hydroxysuccinimide (NHS), 1,3-dicyclohexylcarbodiimide (DCC), tetrahydrofuran (THF)
  • Procedure : Biotin, NHS, and DCC are sequentially added to THF under stirring. The mixture is refluxed for 1–3 hours to activate biotin by forming the NHS ester.
  • Workup : The reaction mixture is filtered to remove dicyclohexylurea byproduct, and the filtrate is concentrated under reduced pressure to yield a white solid biotin-NHS ester.
  • Yield : Approximately 96.7% to 97.3% molar yield reported.
  • Conditions : Reflux temperature (~66 °C), stirring, inert atmosphere recommended.
Step 2: Synthesis of Biotin-Glycine (Biotin-Gly-OH)
  • Reagents : Biotin-NHS ester, glycine, water, THF, sodium hydroxide (NaOH, 30%)
  • Procedure : Biotin-NHS ester and glycine are dissolved in a water-THF mixture. The pH is adjusted to 8.5 using NaOH to facilitate nucleophilic attack by glycine's amino group on the NHS ester.
  • Reaction Time : 1–2 hours at 25 ± 5 °C.
  • Workup : After reaction completion, pH is lowered to 2 to precipitate the product, which is filtered, washed with water, and vacuum dried.
  • Yield : Around 97.4% molar yield.
  • Notes : Maintaining pH and temperature is critical for high yield and purity.
Step 3: Coupling to Form Biotin-GHK (Boc)-OH
  • Reagents : Biotin-Gly-OH, Histidine-Lysine dipeptide protected with tert-butyloxycarbonyl (Boc) groups, N,N'-carbonyldiimidazole (CDI), triethylamine, THF, ethyl acetate, hydrochloric acid, brine, anhydrous magnesium sulfate.
  • Procedure : Biotin-Gly-OH is activated with CDI under ice-bath cooling to form an imidazolide intermediate. This intermediate is then added dropwise to a solution of Boc-protected His-Lys dipeptide and triethylamine in THF. The mixture is stirred at room temperature for 2–3 hours.
  • Workup : The reaction mixture is concentrated, extracted with ethyl acetate, acidified to pH 2.0–2.5, washed with brine, dried over magnesium sulfate, and concentrated to yield a yellow oily Biotin-GHK (Boc)-OH intermediate.
  • Conditions : Temperature controlled at 30 ± 5 °C.
Step 4: Deprotection and Crystallization of Biotinoyl-Tripeptide-1
  • Reagents : Biotin-GHK (Boc)-OH, 4 M hydrochloric acid (HCl), acetonitrile.
  • Procedure : The Boc protecting groups are removed by stirring with 4 M HCl at 25 ± 5 °C for 1–2 hours. After deprotection, acetonitrile is added dropwise to induce crystallization. The mixture is cooled to 3–7 °C and left to stand for 24 hours to allow crystal growth.
  • Workup : The crystals are filtered, washed, and vacuum dried to obtain this compound with purity >98%.
  • Yield : Molar yields range from 92.9% to 97.3%.
  • Notes : Crystallization temperature and solvent addition rate are key parameters for purity and yield.

Summary Table of Reaction Conditions and Yields

Step Reaction Key Reagents Temp. (°C) Time (hrs) Yield (%) Notes
1 Biotin-NHS Ester Formation Biotin, NHS, DCC, THF Reflux (~66) 1–3 96.7–97.3 Reflux under stirring
2 Biotin-Gly-OH Synthesis Biotin-NHS, Glycine, NaOH, H2O/THF 25 ± 5 1–2 97.4 pH maintained at 8.5
3 Biotin-GHK (Boc)-OH Coupling Biotin-Gly-OH, His-Lys (Boc), CDI, TEA, THF 30 ± 5 2–3 Not specified Ice bath cooling for CDI addition
4 Deprotection & Crystallization Biotin-GHK (Boc)-OH, 4 M HCl, Acetonitrile 25 ± 5 (reaction), 3–7 (crystallization) 1–2 (reaction), 24 (crystallization) 92.9–97.3 Vacuum drying for final product

Additional Considerations

Advantages of Liquid-Phase Synthesis

  • Avoids extensive liquid-phase purification steps required in solid-phase synthesis.
  • Enables crystallization purification, improving product purity and yield.
  • Scalable for batch production with reduced costs.
  • Reaction parameters (pH, temperature, time) are tightly controlled to optimize yield.

Role of Trifluoroacetate Salt Formation

Trifluoroacetate salt formation occurs during deprotection with hydrochloric acid and is essential for enhancing solubility and stability of the peptide in aqueous and cosmetic formulations. The trifluoroacetyl group also protects amino groups during intermediate steps, as supported by literature on trifluoroacetylation chemistry.

Chemical Reactions Analysis

Types of Reactions

Biotinoyl-Tripeptide-1 trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives with modified amino acid residues .

Scientific Research Applications

Biotinoyl-Tripeptide-1 trifluoroacetate has a wide range of scientific research applications, including:

    Cosmetic and Dermatological Applications: It is widely used in hair care products such as shampoos, conditioners, and hair lotions to promote hair growth and reduce hair loss. .

    Biological Research: The compound is used in studies related to hair follicle biology and skin regeneration. .

    Medical Applications: Research is being conducted to explore its potential in treating conditions like alopecia and other hair loss disorders. .

Mechanism of Action

Biotinoyl-Tripeptide-1 trifluoroacetate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Structural and Functional Similarities

  • Shared Trifluoroacetate Counterion: Like Tachyplesin I trifluoroacetate salt (an antimicrobial peptide) and tributyltin trifluoroacetate (TBT-OCOCF₃; an organometallic anticancer agent), Biotinoyl-Tripeptide-1 trifluoroacetate utilizes TFA to enhance solubility and stability. TFA’s strong electron-withdrawing properties facilitate ionic interactions in aqueous media .
  • Peptide Backbone: Both Biotinoyl-Tripeptide-1 and Tachyplesin I trifluoroacetate salt feature peptide structures. However, Tachyplesin I is a β-hairpin antimicrobial peptide, whereas Biotinoyl-Tripeptide-1 is a tripeptide conjugated to biotin, likely targeting keratinocyte proliferation or collagen synthesis in dermatological applications .

Key Differences

  • Core Functional Groups: Biotinoyl-Tripeptide-1: Contains biotin, which binds to avidin or streptavidin for targeted delivery. TBT-OCOCF₃: An organotin compound with a tributyltin group, enabling cytotoxic activity via mitochondrial disruption in cancer cells . Fluoroacetates (Mono-, Di-, Trifluoroacetate): Simple aliphatic compounds used industrially; trifluoroacetate is highly recalcitrant in environmental degradation compared to monofluoroacetate .
  • Applications: Compound Primary Application Biological Activity Biotinoyl-Tripeptide-1 TFA Cosmetic/dermatological research Enhances cellular metabolism, skin repair TBT-OCOCF₃ Anticancer research Cytotoxic (IC₅₀: 0.5–2.0 µM in cancer cells) Tachyplesin I TFA Antimicrobial research Disrupts bacterial membranes (MIC: 4–8 µg/mL) Monofluoroacetate (MFA) Industrial solvent Not bioactive; biodegradable

Research Findings and Mechanistic Insights

This compound

  • The trifluoroacetate counterion ensures stability in formulation buffers .
  • Limitations: No direct toxicity data are available in the provided evidence, but trifluoroacetate’s environmental persistence (see Section 4) raises concerns about large-scale use.

Tributyltin Trifluoroacetate (TBT-OCOCF₃)

  • Anticancer Activity: Demonstrates dose-dependent cytotoxicity in tumorigenic cells (IC₅₀: 0.5–2.0 µM) but exhibits high toxicity in non-tumorigenic cells, limiting therapeutic utility .
  • Environmental Impact: Organotin compounds are bioaccumulative and toxic to aquatic life, complicating their clinical translation .

Tachyplesin I Trifluoroacetate

  • Antimicrobial Action : Targets Gram-negative bacteria via membrane disruption. Its TFA salt form ensures solubility in physiological buffers .

Q & A

Q. What analytical methods are recommended for assessing the purity and stability of Biotinoyl-Tripeptide-1 trifluoroacetate in experimental settings?

High-performance liquid chromatography (HPLC) is the primary method for purity assessment, particularly using trifluoroacetate-counterion-adjusted gradients to resolve peptide peaks. For stability studies, researchers should employ accelerated degradation tests under controlled pH (e.g., pH 2–12) and temperature (25–60°C) conditions, followed by mass spectrometry (MS) to identify degradation byproducts. Purity quantification must account for the trifluoroacetate counterion, as it contributes to total mass but not bioactivity .

Q. How does the trifluoroacetate counterion influence solubility and bioactivity in aqueous solutions?

The trifluoroacetate counterion enhances aqueous solubility due to its polar nature but may interfere with bioactivity assays by non-specifically binding to cellular receptors. To mitigate this, researchers can desalt the peptide using ion-exchange chromatography or dialysis, replacing trifluoroacetate with biocompatible ions (e.g., acetate). Confirming counterion removal requires conductivity measurements or ion-specific electrodes .

Q. What protocols ensure reproducible synthesis of this compound via solid-phase peptide synthesis (SPPS)?

Optimize SPPS by:

  • Using Fmoc-protected amino acids with orthogonal side-chain protections.
  • Cleaving the peptide-resin with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5 v/v) to minimize side reactions.
  • Purifying via reverse-phase HPLC with a C18 column and a water-acetonitrile gradient containing 0.1% TFA. Lyophilization yields the trifluoroacetate salt, which should be verified by elemental analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data under varying pH conditions?

Contradictory stability data often arise from differences in buffer composition or ion strength. Standardize protocols using:

  • Phosphate-buffered saline (PBS) for neutral pH.
  • Citrate (pH 3–6) or borate (pH 8–10) buffers for extreme conditions.
  • Parallel analysis via circular dichroism (CD) to monitor conformational changes and HPLC-MS to track chemical degradation. Cross-validate findings with accelerated stability models (e.g., Arrhenius plots) .

Q. What strategies minimize trifluoroacetate contamination during SPPS without compromising yield?

To reduce residual trifluoroacetate:

  • Post-cleavage, precipitate the peptide in cold diethyl ether and wash thoroughly.
  • Use size-exclusion chromatography (SEC) to separate low-molecular-weight contaminants.
  • Substitute TFA with less persistent acids (e.g., acetic acid) during purification, though this may alter retention times. Quantify residual trifluoroacetate via nuclear magnetic resonance (NMR) or ion chromatography .

Q. What are the implications of trifluoroacetate’s environmental persistence (as a PFAS) on laboratory disposal protocols?

Trifluoroacetate is classified as an ultrashort per- and polyfluoroalkyl substance (PFAS) with high environmental stability. Laboratories must neutralize waste solutions using calcium hydroxide to precipitate fluoride ions or employ activated carbon filtration. Compliance with EPA guidelines (e.g., SW-846 Method 8327) is critical for wastewater discharge .

Q. How can interference from the trifluoroacetate ion be controlled in cellular receptor interaction studies?

Use competitive binding assays with excess non-biotinylated peptide to distinguish specific interactions. Alternatively, employ surface plasmon resonance (SPR) with reference channels functionalized with trifluoroacetate alone. For in vivo studies, validate results using desalted peptide batches .

Methodological Considerations Table

Parameter Recommended Technique Key References
Purity AnalysisHPLC (C18, 0.1% TFA gradient)
Counterion RemovalDialysis (1 kDa MWCO)
Stability TestingCD Spectroscopy + Accelerated Aging
Environmental SafetyCalcium Hydroxide Neutralization
Receptor Binding AssaysSPR with Reference Channels

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